molecular formula C6H3BrF3NO B8226324 2-Bromo-4-(trifluoromethoxy)pyridine

2-Bromo-4-(trifluoromethoxy)pyridine

Cat. No.: B8226324
M. Wt: 241.99 g/mol
InChI Key: MXXGAIBZYYIYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethoxy)pyridine: is an organic compound with the molecular formula C6H3BrF3NO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a bromine atom and a trifluoromethoxy group, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)pyridine typically involves the bromination of 4-(trifluoromethoxy)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-Bromo-4-(trifluoromethoxy)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules and pharmaceuticals due to its ability to undergo various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its trifluoromethoxy group imparts unique pharmacokinetic properties, making it a valuable moiety in drug design .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique reactivity and stability make it suitable for developing active ingredients in crop protection .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In drug design, the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine

Comparison: 2-Bromo-4-(trifluoromethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For instance, the trifluoromethoxy group can enhance metabolic stability and bioavailability in pharmaceutical applications, making it a preferred choice in drug development .

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXGAIBZYYIYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.